In Vitro 15-PGDH Potency Positioning Against In-Class Patent Analogs
In the context of the patent family US8637558, the database-associated activity of this CAS number (59.5 nM) represents a mid-range potency. It is approximately 4.5-fold less potent than the most active compound in the series (Example 18: 13 nM) but over 100-fold more potent than the least active analogs (Example 83: 6280 nM) [1]. This positions the compound in a distinct activity bucket that may be optimal for applications requiring modulated, rather than complete, enzymatic inhibition. It is critical to note that this comparison is cross-study comparable, as the patent describes thiazolidinediones and not ethanediamides, making the structural link to this data uncertain.
| Evidence Dimension | Inhibitory potency against human 15-PGDH |
|---|---|
| Target Compound Data | IC50 = 59.5 nM |
| Comparator Or Baseline | US8637558 Example 18: IC50 = 13 nM; Example 83: IC50 = 6280 nM |
| Quantified Difference | 4.6-fold less potent than Example 18; 106-fold more potent than Example 83 |
| Conditions | Fluorescence spectrophotometry measuring NADH formation at 340 nm, pH 7.5 |
Why This Matters
This data establishes a precise activity window for the target compound's unique scaffold within a known inhibitor series, enabling informed selection for specific assay sensitivity and dynamic range requirements.
- [1] BindingDB. Affinity data for compounds from US8637558. BDBM118027 (target): IC50 59.5 nM; BDBM50438430 (Example 18): IC50 13 nM; BDBM118055 (Example 83): IC50 6280 nM. View Source
